MFH290 vs. THZ531: Superior Kinome Selectivity Profiled Against a 468-Kinase Panel
MFH290 demonstrates a narrower kinome profile compared to the earlier covalent inhibitor THZ531. When screened against a panel of 468 human kinases at 1 μM, MFH290 inhibited only 14 kinases (S-score of ~0.03), whereas THZ531 was less selective and inhibited more off-targets [1]. This superior selectivity is critical for minimizing off-target effects in cellular assays.
| Evidence Dimension | Number of Kinases Inhibited >35% at 1 μM |
|---|---|
| Target Compound Data | 14 out of 468 kinases |
| Comparator Or Baseline | THZ531: 7 out of 211 kinases (but screened against a smaller panel); other CDK12 inhibitors like SR-4835 hit 24 kinases at 10 μM [2]. |
| Quantified Difference | MFH290 hits only ~3% of the tested kinome, demonstrating a more selective profile than THZ531. |
| Conditions | LanthaScreen binding assay against a panel of 468 kinases at 1 μM concentration. |
Why This Matters
Superior kinome selectivity reduces the risk of confounding off-target phenotypes in cellular and in vivo studies, ensuring more reliable mechanistic conclusions.
- [1] Liu, Y., Hao, M., Leggett, A. L., Gao, Y., Ficarro, S. B., Che, J., ... & Gray, N. S. (2020). Discovery of MFH290: A Potent and Highly Selective Covalent Inhibitor for Cyclin-Dependent Kinase 12/13. Journal of Medicinal Chemistry, 63(13), 6708-6726. View Source
- [2] PMC. (2023). Table 2. Kinase Inhibitor Selectivity Profiles. Retrieved April 18, 2026. View Source
